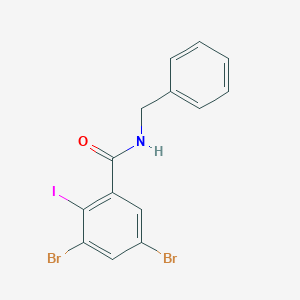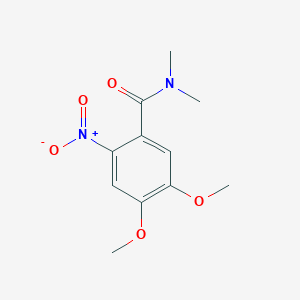![molecular formula C28H14N4O8 B12463605 2,2'-Bis(4-nitrophenyl)-[5,5'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B12463605.png)
2,2'-Bis(4-nitrophenyl)-[5,5'-biisoindole]-1,1',3,3'-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone is an aromatic heterocyclic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of nitrophenyl groups attached to a biisoindole core, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone typically involves the reaction of 3,3’,4,4’-biphenyltetramine with p-nitrobenzaldehyde. This reaction proceeds through a series of condensation and cyclization steps to form the desired biisoindole structure . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the biisoindole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, recycling of solvents and reagents can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted aromatic compounds. These products can further undergo additional chemical transformations to yield more complex molecules .
Applications De Recherche Scientifique
2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone involves its interaction with molecular targets through its nitrophenyl groups. These groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological and chemical activity . The pathways involved in its mechanism of action are often related to its ability to interact with cellular components and disrupt normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(4-nitrophenyl)-5,5’-bi-1H-benzimidazole: Similar in structure but contains a benzimidazole core.
2,2’-Bis(4-nitrophenyl)-5,5’-diphenyl-3,3’-dimethoxy-4,4’-diphenylene: Contains additional methoxy groups and a different core structure.
Uniqueness
2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone is unique due to its biisoindole core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Propriétés
Formule moléculaire |
C28H14N4O8 |
|---|---|
Poids moléculaire |
534.4 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-5-[2-(4-nitrophenyl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H14N4O8/c33-25-21-11-1-15(13-23(21)27(35)29(25)17-3-7-19(8-4-17)31(37)38)16-2-12-22-24(14-16)28(36)30(26(22)34)18-5-9-20(10-6-18)32(39)40/h1-14H |
Clé InChI |
JZPAOFNQAOLKAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-{2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12463527.png)
![(2E)-3-{4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B12463534.png)
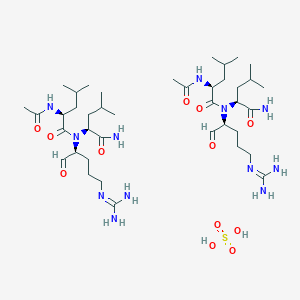
![propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12463542.png)
![methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate](/img/structure/B12463544.png)
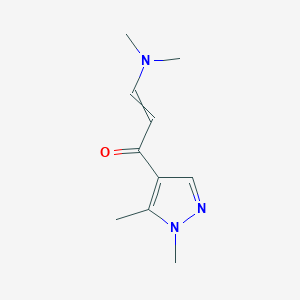
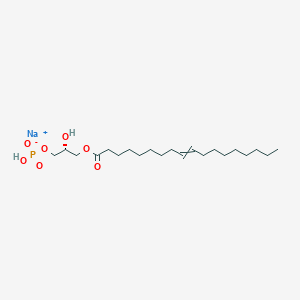
![5-{[(E)-(2-hydroxy-3-methylphenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B12463557.png)
![2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12463563.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463565.png)
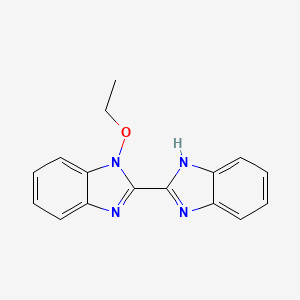
![1-(4-chlorophenyl)-3-methyl-4-[(E)-naphthalen-1-yldiazenyl]-1H-pyrazol-5-ol](/img/structure/B12463576.png)
